molecular formula C14H15BrN4O B8569324 5-Bromo-1-methyl-3-(2-methylisoindolin-5-ylamino)pyrazin-2(1H)-one

5-Bromo-1-methyl-3-(2-methylisoindolin-5-ylamino)pyrazin-2(1H)-one

Cat. No. B8569324
M. Wt: 335.20 g/mol
InChI Key: OAEVEBBWNAWPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08618107B2

Procedure details

Following the procedures as described for 220a and starting with 336 mg of 5-bromo-3-(isoindolin-5-ylamino)-1-methylpyrazin-2(1H)-one, compound 231f was obtained as a yellow solid (237 mg, 75%). MS: [M+H]+ 337. 1H NMR (500 MHz, CDCl3) δ 8.31 (s, 1H), 7.67 (s, 1H), 7.52 (t, J=7.0, 1H), 7.18 (d, J=8.0, 1H), 6.74 (s, 1H), 3.94 (s, 2H), 3.89 (s, 2H), 3.52 (s, 3H), 2.60 (s, 3H).
Name
220a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
Br[C:2]1C=C(NC2C=CC(N3CCN(C(C)C)CC3)=CN=2)C(=O)N(C)C=1.[Br:26][C:27]1[N:28]=[C:29]([NH:35][C:36]2[CH:37]=[C:38]3[C:42](=[CH:43][CH:44]=2)[CH2:41][NH:40][CH2:39]3)[C:30](=[O:34])[N:31]([CH3:33])[CH:32]=1>>[Br:26][C:27]1[N:28]=[C:29]([NH:35][C:36]2[CH:37]=[C:38]3[C:42](=[CH:43][CH:44]=2)[CH2:41][N:40]([CH3:2])[CH2:39]3)[C:30](=[O:34])[N:31]([CH3:33])[CH:32]=1

Inputs

Step One
Name
220a
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(N(C1)C)=O)NC1=NC=C(C=C1)N1CCN(CC1)C(C)C
Step Two
Name
Quantity
336 mg
Type
reactant
Smiles
BrC=1N=C(C(N(C1)C)=O)NC=1C=C2CNCC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(N(C1)C)=O)NC=1C=C2CN(CC2=CC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 237 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.